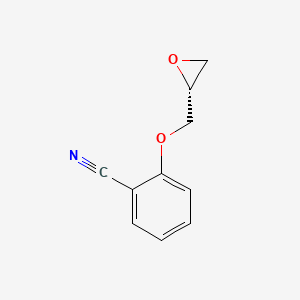

(R)-2-(Oxiran-2-ylmethoxy)benzonitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-[[(2R)-oxiran-2-yl]methoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9H,6-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJYXIOVXFBJEP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504572 | |

| Record name | 2-{[(2R)-Oxiran-2-yl]methoxy}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93744-17-3 | |

| Record name | 2-{[(2R)-Oxiran-2-yl]methoxy}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Chiral Oxirane and Aryl Nitrile Chemistry

The chemical identity of (R)-2-(Oxiran-2-ylmethoxy)benzonitrile is best understood by examining its constituent functional groups within the broader context of organic chemistry.

The aryl nitrile group (a cyano group attached to a benzene (B151609) ring) is a prevalent feature in many functional molecules, including over 30 pharmaceuticals approved for a wide range of medical conditions. nih.govnih.gov The nitrile group is strongly electron-withdrawing, a property that can significantly alter the electronic density of the aromatic ring to which it is attached. nih.gov This electronic influence can be harnessed to tune the molecule's interactions, such as π-π stacking with biological targets like proteins. nih.gov Furthermore, the nitrile group is considered a valuable bioisostere for other functional groups like carbonyls or halogens, capable of forming hydrogen bonds and other polar interactions. nih.govresearchgate.net In synthetic chemistry, nitriles are prized for their versatility, as they can be readily converted into a variety of other functional groups, including amines, carboxylic acids, and amides. researchgate.netresearchgate.netnumberanalytics.com

The chiral oxirane , or epoxide, is a three-membered heterocyclic ring containing an oxygen atom. Epoxides are known for their high ring strain, which makes them reactive electrophiles and thus useful intermediates in organic synthesis. nih.gov The presence of a chiral center, as in this compound, is particularly significant. Chiral epoxides are fundamental building blocks in asymmetric synthesis, allowing for the introduction of specific stereochemistry into a target molecule through stereospecific ring-opening reactions. nih.govethz.ch Computational studies have explored the reactivity of simple substituted epoxides, highlighting how substituents influence their stability and reaction pathways. nih.gov The defined geometry of chiral oxiranes is crucial for their role in constructing complex three-dimensional molecular architectures. nih.gov

| Key Functional Groups and Their Significance | |

| Aryl Nitrile | A versatile chemical handle and important pharmacophore. nih.gov It can modulate electronic properties, act as a bioisostere, and be converted into various other functional groups. nih.govresearchgate.net |

| Chiral Oxirane (Epoxide) | A strained, reactive ring that serves as a key electrophilic building block in asymmetric synthesis for introducing defined stereocenters. nih.govethz.ch |

Stereochemical Significance of the R Configuration in Organic Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemistry, with profound implications for a molecule's properties and interactions. egyankosh.ac.innumberanalytics.com The designation (R) in (R)-2-(Oxiran-2-ylmethoxy)benzonitrile refers to its absolute configuration at the single chiral center on the oxirane ring.

The absolute configuration is an unambiguous description of the spatial arrangement of atoms. wikipedia.org It is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for ranking the substituents attached to a chiral center based on atomic number. wikipedia.orgmasterorganicchemistry.com For a tetrahedral carbon with four different substituents, once priorities are assigned (from #1 highest to #4 lowest), the molecule is oriented so the lowest-priority substituent (#4) points away from the viewer. masterorganicchemistry.com If the path from substituent #1 to #2 to #3 proceeds in a clockwise direction, the configuration is designated as (R) for rectus (Latin for right). masterorganicchemistry.com If the path is counter-clockwise, it is designated (S) for sinister (Latin for left). masterorganicchemistry.com

The control of stereochemistry is paramount in modern organic synthesis, a field known as asymmetric synthesis. egyankosh.ac.innumberanalytics.com Its goal is the selective preparation of a single stereoisomer, as different enantiomers (non-superimposable mirror-image isomers) of a chiral molecule can exhibit dramatically different biological activities. egyankosh.ac.innumberanalytics.com In pharmacology, one enantiomer of a drug may be therapeutically active while the other is inactive or even harmful. egyankosh.ac.in Therefore, having access to enantiomerically pure starting materials like this compound is critical. Such compounds serve as chiral building blocks, allowing chemists to construct complex target molecules with precise control over their three-dimensional structure, ensuring the desired biological or material properties. ethz.ch

Overview of Research Trajectories Involving the Oxiran 2 Ylmethoxybenzonitrile Scaffold

Enantioselective Synthesis Strategies

Enantioselective synthesis is pivotal in modern chemistry, particularly for producing chiral molecules like this compound. These strategies are designed to selectively form one enantiomer over the other, a critical requirement for many applications.

Chiral Auxiliaries and Catalytic Approaches for Oxirane Formation

The formation of the chiral oxirane (epoxide) ring is the key step in many synthetic routes. This is often achieved through asymmetric epoxidation of a prochiral allylic ether precursor.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org The auxiliary creates a chiral environment that directs reagents to attack from a specific face, leading to the desired stereoisomer. wikipedia.orgsigmaaldrich.com After the key stereocenter is set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Common chiral auxiliaries include oxazolidinones (popularized by David Evans), pseudoephedrine derivatives, and camphorsultam. wikipedia.orgnih.gov In the context of forming the oxirane ring, an auxiliary could be attached to the precursor molecule to direct the epoxidation of a double bond.

Catalytic Approaches: Asymmetric catalysis offers a more atom-economical method for enantioselective epoxidation. The Sharpless Asymmetric Epoxidation (SAE) is a landmark reaction in this field, utilizing a catalyst formed in situ from titanium isopropoxide and a chiral diethyl tartrate (DET) ligand to epoxidize allylic alcohols. caltech.eduyoutube.comyoutube.com The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates the facial selectivity of the epoxidation, allowing for predictable synthesis of either epoxide enantiomer. youtube.comnih.gov

Other metal-based catalytic systems have also been developed. Vanadium complexes can be used for the diastereoselective epoxidation of allylic alcohols, and efforts have been made to render these systems enantioselective using chiral ligands. youtube.comdicp.ac.cn More recently, tungsten and niobium-based catalysts have been reported for the highly enantioselective epoxidation of allylic alcohols using aqueous hydrogen peroxide as a green oxidant. acs.org

Table 1: Examples of Catalytic Systems for Asymmetric Epoxidation of Allylic Alcohols

| Catalyst System | Oxidant | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

| Ti(Oi-Pr)₄ / Diethyl Tartrate (DET) | tert-Butyl hydroperoxide (TBHP) | Primary and secondary allylic alcohols | >90% | caltech.eduyoutube.com |

| Vanadium Complexes / Chiral Hydroxamic Acids | Chiral hydroperoxides | Primary allylic alcohols | Up to 72% | dicp.ac.cn |

| Tungsten / Chiral Biphenol-derived Ligand | Aqueous H₂O₂ | Allylic and homoallylic alcohols | Up to 96% | acs.org |

| Niobium-salen Complexes | Aqueous H₂O₂ | Primary allylic alcohols | High | acs.org |

Resolution Methods for Enantiomeric Purity

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution methods are required to separate them and obtain the enantiomerically pure compound.

Kinetic Resolution: Kinetic resolution is a powerful technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.orgunipd.it The maximum theoretical yield for the recovered, unreacted enantiomer is 50%. chemrxiv.org

A highly successful application of this principle is the Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers. This method uses a chiral (salen)Co(III) complex to catalyze the ring-opening of a racemic terminal epoxide with water. wikipedia.orgchemrxiv.org One enantiomer of the epoxide reacts selectively to form a 1,2-diol, while the other enantiomer is recovered with very high enantiomeric purity. wikipedia.org This method is notable for its practicality, often being performed on a large scale with water as the nucleophile. wikipedia.org

Enzymatic reactions are also widely used for kinetic resolution. Enzymes like lipases or epoxide hydrolases can exhibit high enantioselectivity in their reactions, providing another route to enantiopure epoxides. wikipedia.orgnih.gov

Control of Enantiomeric Excess (ee) in Synthesis

Enantiomeric excess (ee) is a measure of the stereochemical purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. Achieving a high ee is a primary goal of asymmetric synthesis.

In catalytic enantioselective reactions like the Sharpless epoxidation, the ee of the product is determined by the difference in the activation energies of the competing diastereomeric transition states and remains constant throughout the reaction. unipd.it The efficacy of the chiral catalyst and the optimization of reaction conditions are crucial for maximizing the ee. youtube.com

In kinetic resolution, the situation is more complex. The ee of the unreacted starting material increases as the reaction progresses, approaching 100% as the conversion nears completion. wikipedia.org The ee of the product, however, decreases with conversion. unipd.it The effectiveness of a kinetic resolution is quantified by the selectivity factor (krel), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (kfast/kslow). To obtain the product in both high yield and high ee, a large selectivity factor is required, typically greater than 50. unipd.it

Table 2: Enantiomeric Excess in Asymmetric Reactions

| Reaction Type | Method | Catalyst/Reagent | Substrate | Achieved ee | Reference |

| Asymmetric Epoxidation | Sharpless Asymmetric Epoxidation | Ti(Oi-Pr)₄ / (+)-DET | Geraniol (allylic alcohol) | >95% | youtube.com |

| Kinetic Resolution | Jacobsen Hydrolytic Kinetic Resolution | Chiral (salen)Co(III) complex | Racemic propylene (B89431) oxide | >99% (recovered epoxide) | wikipedia.org |

| Biocatalytic Epoxidation | Styrene Monooxygenase | E. coli expressing SMO | Styrene | >99% | nih.gov |

| Kinetic Resolution | Aluminum Salen Complex | (R,R)-Al(salen)OAc / n-Bu₄NBr | Racemic Phenyl Glycidyl (B131873) Ether | 54% (product) | mdpi.com |

Precursor-Based Approaches

These synthetic strategies utilize readily available starting materials, either achiral or chiral, to construct the target molecule.

Etherification of Hydroxybenzonitrile Derivatives

A direct and common route to this compound involves the etherification of 2-hydroxybenzonitrile (B42573). nih.gov This reaction is a specific example of the Williamson ether synthesis.

In this approach, the phenolic hydroxyl group of 2-hydroxybenzonitrile (also known as salicylonitrile) is first deprotonated by a suitable base (such as sodium hydroxide (B78521) or potassium carbonate) to form the corresponding phenoxide ion. This nucleophilic phenoxide then reacts with a chiral, three-carbon electrophile containing the pre-formed oxirane ring. The typical reagent for this purpose is (R)-epichlorohydrin or a derivative like (R)-glycidyl tosylate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide attacks the carbon bearing the leaving group (e.g., chloride or tosylate), resulting in the formation of the desired ether linkage and yielding the final product with the correct (R) configuration. rsc.orgresearchgate.net

Reactions Involving Epichlorohydrin (B41342) as a Chiral Building Block

(R)-Epichlorohydrin is a versatile and commercially available chiral building block, widely used in the synthesis of optically active compounds. chemicalbook.comsigmaaldrich.comscbt.com Its value lies in its bifunctional nature, possessing both an epoxide ring and a chloromethyl group, which can react with various nucleophiles. chemicalbook.com

The synthesis of this compound using this building block follows the etherification pathway described previously. The phenoxide of 2-hydroxybenzonitrile acts as the nucleophile, attacking the electrophilic carbon of the C-Cl bond of (R)-epichlorohydrin. acs.org This reaction directly installs the oxiran-2-ylmethoxy side chain onto the benzonitrile (B105546) core. The stereochemistry of the final product is directly derived from the (R)-configuration of the starting epichlorohydrin, making this a highly efficient and stereocontrolled process.

Derivatization from Substituted Phenols

The primary and most established method for synthesizing this compound is through the derivatization of a substituted phenol (B47542), specifically 2-cyanophenol. chemicalbook.comchemicalbook.com This transformation is typically achieved via the Williamson ether synthesis, a robust and widely used reaction in organic chemistry for forming ethers. wikipedia.orgfrancis-press.com The reaction involves the nucleophilic substitution (SN2) reaction between a deprotonated phenol (phenoxide) and a suitable alkylating agent containing the chiral epoxide moiety. wikipedia.org

The general mechanism begins with the deprotonation of 2-cyanophenol using a base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a chiral three-carbon electrophile, leading to the formation of the desired ether linkage. wikipedia.orgbyjus.com Common alkylating agents for this purpose include (R)-glycidyl tosylate or a related chiral equivalent like (S)-epichlorohydrin. The use of a chiral starting material is essential to install the required (R)-stereochemistry at the oxirane ring.

The reaction can be represented as follows:

Deprotonation: 2-cyanophenol reacts with a base (e.g., potassium carbonate) to form potassium 2-cyanophenoxide.

Nucleophilic Attack: The 2-cyanophenoxide ion attacks the primary carbon of (R)-glycidyl tosylate, displacing the tosylate leaving group to form this compound. wikipedia.org

This method is highly valued for its directness and adaptability, allowing for the synthesis of various aryloxy methyl oxirane analogues by simply changing the substituted phenol. nih.govoregonstate.edu

Optimization of Reaction Conditions and Scalability

Optimizing reaction conditions is a crucial step to ensure that the synthesis is efficient, cost-effective, and scalable for industrial production. nih.gov This involves a systematic evaluation of various parameters to maximize yield and purity while minimizing reaction time and waste. nih.govrsc.org For the synthesis of this compound, key parameters for optimization include solvent choice, temperature, and the stoichiometry of catalysts and reagents. nih.gov

| Temperature (°C) | Reaction Time (hours) | Yield (%) | By-product Formation |

|---|---|---|---|

| 40 | 12 | 75 | Low |

| 60 | 6 | 90 | Minimal |

| 80 | 3 | 94 | Slight increase |

| 100 | 1.5 | 88 | Noticeable increase in impurities. wikipedia.org |

| 120 | 1 | 70 | Significant |

Catalyst and Reagent Stoichiometry

The stoichiometry of the reagents and the choice and amount of catalyst are fundamental to optimizing the synthesis. wikipedia.org The reaction requires a base to deprotonate the 2-cyanophenol. While strong bases like sodium hydride (NaH) can be used, milder inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often preferred, especially in large-scale syntheses. wikipedia.orgmasterorganicchemistry.com

In industrial settings, phase-transfer catalysis (PTC) is a common strategy. byjus.comcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction with the alkylating agent occurs. crdeepjournal.orgptfarm.pl This enhances the reaction rate and allows for the use of less expensive inorganic bases and biphasic solvent systems. ptfarm.pl The catalyst loading is a key optimization parameter; typically, a small molar percentage is sufficient to achieve a significant rate enhancement. nih.gov The molar ratio of the phenol to the alkylating agent is also optimized, often with a slight excess of the less expensive reagent to ensure complete conversion of the limiting reagent.

| Base | Catalyst (mol%) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | None | 8 | 88 |

| K₂CO₃ | TBAB (1%) | 5 | 93 |

| K₂CO₃ | TBAB (5%) | 3 | 95 |

| NaOH (50% aq.) | TBAB (5%) | 2.5 | 96 |

| NaH | None | 3 | 92 |

Oxirane Ring-Opening Reactions

The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions initiated by various nucleophiles. These reactions are fundamental to the synthetic utility of this compound. The reaction can proceed via different mechanisms depending on the reaction conditions, particularly the pH. libretexts.org

The ring-opening of an unsymmetrical epoxide like the one in this compound can yield two different regioisomers. The outcome is highly dependent on the reaction conditions. d-nb.info

Under basic or neutral conditions, the reaction follows a classic SN2 mechanism. A potent nucleophile performs a backside attack on the epoxide. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom of the oxirane ring. d-nb.infomasterorganicchemistry.com In the case of this compound, this corresponds to the terminal CH₂ group of the epoxide.

Conversely, under acidic conditions, the reaction mechanism has significant SN1 character. libretexts.org The epoxide oxygen is first protonated, forming a good leaving group. libretexts.org As the C-O bond begins to break, a partial positive charge develops on the more substituted carbon atom, which is better able to stabilize it. libretexts.orglibretexts.org Consequently, the nucleophile attacks this more substituted carbon.

The regioselectivity is therefore controlled by either steric factors (basic conditions) or electronic factors (acidic conditions). d-nb.infolibretexts.org

Table 1: Regioselectivity of Nucleophilic Attack on the Oxirane Ring

| Condition | Attacked Carbon | Mechanism | Determining Factor |

| Basic / Neutral | Less substituted (CH₂) | SN2 | Steric Hindrance d-nb.info |

| Acidic | More substituted (CH) | SN1-like libretexts.org | Carbocation Stability libretexts.org |

The stereochemistry of the ring-opening reaction is a direct consequence of the SN2 mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the epoxide oxygen). masterorganicchemistry.com This "backside attack" results in an inversion of the stereochemical configuration at the center of attack. masterorganicchemistry.com

Since the starting material is the (R)-enantiomer, nucleophilic attack at the chiral carbon of the oxirane ring will lead to a product with an inverted (S) configuration at that center. If the attack occurs at the non-chiral CH₂ carbon, the original stereocenter remains unaffected.

The pathways for acid- and base-catalyzed ring-opening are distinct in their mechanism, reagents, and products.

Base-Catalyzed Pathway: This pathway operates under basic or neutral conditions with strong nucleophiles (e.g., RO⁻, CN⁻, RS⁻, R₃N). The reaction is a direct SN2 displacement where the nucleophile attacks the less sterically hindered carbon. libretexts.org The leaving group is an alkoxide ion, which is a poor leaving group; however, the high ring strain of the epoxide facilitates the reaction. libretexts.org

Acid-Catalyzed Pathway: This pathway is effective even with weak nucleophiles (e.g., H₂O, ROH). The reaction begins with the protonation of the epoxide oxygen by an acid catalyst. khanacademy.org This makes the oxygen a much better leaving group and activates the ring for nucleophilic attack. The transition state has considerable SN1 character, with the positive charge stabilized at the more substituted carbon, which is where the nucleophile attacks. libretexts.orglibretexts.org The reaction results in trans-diol products when water is the nucleophile. libretexts.org

Table 2: Comparison of Acid- and Base-Catalyzed Ring-Opening

| Feature | Acid-Catalyzed Pathway | Base-Catalyzed Pathway |

| Catalyst | Acid (e.g., H₂SO₄, TsOH) nih.gov | Base (e.g., NaOH, NaOR) masterorganicchemistry.com |

| Nucleophile | Weak (H₂O, ROH) khanacademy.org | Strong (OH⁻, OR⁻, CN⁻) masterorganicchemistry.com |

| Initial Step | Protonation of epoxide oxygen libretexts.org | Nucleophilic attack on carbon libretexts.org |

| Regioselectivity | Attack at the more substituted carbon libretexts.org | Attack at the less substituted carbon d-nb.info |

| Intermediate | Partial carbocation character libretexts.org | No carbocation intermediate |

| Leaving Group | Alcohol (good) | Alkoxide (poor) libretexts.org |

Cascade and Rearrangement Processes

The unique structural arrangement of this compound, featuring a reactive epoxide ring tethered by an ether linkage to a benzonitrile core, makes it an interesting substrate for investigating intramolecular cascade and rearrangement reactions. The electron-withdrawing nature of the ortho-nitrile group can significantly influence the reactivity of the aromatic ring, while the epoxide provides a potent electrophilic site for ring-opening.

Epoxide-Opening Cyclization Reactions

The acid- or base-catalyzed opening of the epoxide ring in this compound can initiate a cascade of reactions, leading to the formation of heterocyclic structures. The regioselectivity of the initial epoxide opening is a critical factor, directing the subsequent cyclization pathway.

Under Lewis acid catalysis, coordination of the acid to the epoxide oxygen activates the ring towards nucleophilic attack. Intramolecular attack by the nitrile nitrogen or, more commonly, by the aromatic ring itself (Friedel-Crafts type alkylation) can occur. The attack of the π-system of the benzene (B151609) ring onto the activated epoxide can lead to the formation of chromanol derivatives. The preferred site of attack on the epoxide (C2' vs. C3') and the aromatic ring will be dictated by steric and electronic factors, including the nature of the Lewis acid and reaction conditions. For instance, stronger Lewis acids might favor an SN1-type mechanism involving a carbocation intermediate, while weaker Lewis acids could proceed via a concerted SN2 pathway.

Base-catalyzed conditions, on the other hand, typically involve an external nucleophile or the generation of an internal nucleophile to open the epoxide. Subsequent intramolecular cyclization can then ensue. For example, in the presence of a strong base, the hydroxyl group formed after initial epoxide opening can potentially participate in further reactions.

Detailed mechanistic studies often employ computational methods to predict transition states and product distributions for such cyclizations. While specific experimental data on the cyclization of this compound is not extensively documented in publicly available literature, the general pathways are well-established for analogous aryl glycidyl ethers.

Table 1: Representative Conditions for Epoxide-Opening Cyclization Reactions

| Catalyst Type | Typical Catalysts | Solvent | Potential Products |

| Lewis Acid | BF₃·OEt₂, AlCl₃, TiCl₄ | Dichloromethane, Toluene | Chromanol derivatives |

| Brønsted Acid | H₂SO₄, p-TsOH | Dioxane, Acetic Acid | Chromanol derivatives |

| Base | NaH, t-BuOK | THF, DMF | Hydroxymethyl-dihydrobenzofurans |

Smiles Rearrangement and Related Intramolecular Processes

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. The general requirements for this rearrangement include an activated aromatic ring and a side chain with a terminal nucleophile. In the case of this compound, the benzonitrile ring is activated by the ortho-nitrile group.

A plausible pathway for a Smiles-type rearrangement could be initiated by the intermolecular opening of the epoxide ring by a nucleophile (e.g., an alkoxide or amine) to generate a secondary alcohol. Under basic conditions, this newly formed alkoxide can act as the internal nucleophile. This nucleophile can then attack the C1 position of the aromatic ring, displacing the ether oxygen in an intramolecular SNAr reaction. This process would lead to the formation of a new C-O bond and the cleavage of the original aryl ether linkage.

The feasibility of the Smiles rearrangement is highly dependent on the nucleophilicity of the attacking group and the stability of the Meisenheimer-like intermediate that is formed. The electron-withdrawing nitrile group at the ortho position is crucial for stabilizing the negative charge developed on the aromatic ring in this intermediate. While a classic Smiles rearrangement of this compound itself has not been explicitly detailed in research literature, the structural motifs present suggest its potential for such transformations, possibly in a tandem sequence following epoxide opening.

Table 2: Key Features of a Potential Smiles Rearrangement Pathway

| Step | Description | Key Intermediates | Influencing Factors |

| 1. Activation | Epoxide ring opening by an external nucleophile to unmask the internal nucleophile (alkoxide). | Alkoxide intermediate | Nature of external nucleophile, solvent, temperature. |

| 2. Intramolecular Attack | The internal alkoxide attacks the C1 position of the benzonitrile ring. | Spirocyclic Meisenheimer-like complex | Electron-withdrawing nature of the nitrile group, ring strain in the intermediate. |

| 3. Rearrangement | Cleavage of the original C-O ether bond to yield the rearranged product. | Rearranged aromatic ether | Stability of the leaving group, reversibility of the steps. |

Derivatives and Complex Molecular Architectures Incorporating the Oxiran 2 Ylmethoxybenzonitrile Unit

Synthesis of Chiral 3-Phenoxypropanolamine Scaffolds

The epoxide moiety of (R)-2-(Oxiran-2-ylmethoxy)benzonitrile is susceptible to nucleophilic ring-opening reactions, providing a direct route to chiral 3-phenoxypropanolamine derivatives. This class of compounds is a key structural motif in many biologically active molecules.

The synthesis is typically achieved by reacting the parent oxirane with a primary or secondary amine. The reaction proceeds via a regioselective SN2 mechanism, where the amine nucleophile preferentially attacks the sterically less hindered terminal carbon atom of the oxirane ring. This process results in the formation of a secondary alcohol with a defined (R)-configuration, directly transferred from the starting material.

A general synthetic pathway involves refluxing the oxirane with a diverse range of anilines or other amines in a suitable solvent like ethanol. scispace.com This reaction opens the epoxide to yield the corresponding (R)-1-(substituted-amino)-3-(2-cyanophenoxy)propan-2-ol. The retention of the stereocenter is a critical feature of this transformation, making this compound a valuable chiral synthon for creating enantiomerically pure propanolamines.

Integration into Heterocyclic Systems

The benzonitrile (B105546) group, along with the oxirane, can be chemically manipulated to construct a variety of fused and appended heterocyclic systems. These transformations expand the molecular diversity derivable from the parent compound.

The nitrile functional group of this compound is a direct precursor to amidoximes, which are important intermediates in medicinal chemistry and can act as bioisosteres for carboxylic acids. researchgate.net The most common and efficient method for this conversion is the nucleophilic addition of hydroxylamine (B1172632) to the nitrile. nih.gov

The reaction can be carried out using hydroxylamine hydrochloride in the presence of a base, or with an aqueous solution of hydroxylamine. nih.gov Advanced methods, such as using ultrasonic irradiation in a hydroethanolic medium, have been shown to produce amidoximes in high yields with shorter reaction times. researchgate.net This transformation yields (R)-N'-hydroxy-2-((oxiran-2-yl)methoxy)benzenecarboximidamide, preserving the chiral oxirane side chain. These amidoxime (B1450833) intermediates can be further cyclized to form other heterocycles, such as oxadiazoles.

While not a direct cyclization product, this compound can be envisioned as a precursor for coumarin (B35378) and chromenone analogues. Standard coumarin syntheses, such as the Pechmann, Perkin, or Knoevenagel condensations, typically require a phenolic starting material. researchgate.net The synthesis of coumarins often involves the reaction of a phenol (B47542) with a β-ketoester.

In a related synthetic approach, existing hydroxy-coumarins are reacted with epichlorohydrin (B41342) to introduce the oxiran-2-ylmethoxy side chain. scispace.com For example, 7-hydroxy-4-methyl-2H-chromen-2-one can be treated with excess epichlorohydrin to yield 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. scispace.com This demonstrates the compatibility of the oxiran-2-ylmethoxy moiety with the coumarin scaffold. Therefore, derivatives of the title compound can be incorporated into coumarin structures, typically by first converting the benzonitrile to a functional group suitable for cyclization or by using it as a building block in multi-step syntheses. Coumarins themselves are a significant class of oxygen-containing heterocycles with diverse applications. researchgate.netnih.gov

The construction of a quinazolinone ring system from this compound requires significant modification of the benzonitrile portion of the molecule. Classical syntheses of quinazolinones often begin with anthranilic acid (2-aminobenzoic acid) or its derivatives. researchgate.netgoogle.com However, synthetic routes starting from 2-aminobenzonitriles are also well-established. researchgate.net

To convert the title compound into a quinazolinone, a synthetic sequence could involve the introduction of a nitro group ortho to the nitrile, followed by its reduction to an amine. The resulting 2-amino-3-((R)-oxiran-2-ylmethoxy)benzonitrile could then undergo cyclization with a suitable one-carbon synthon (like formic acid or an orthoformate) to build the pyrimidinone ring of the quinazolinone system. A one-pot method for converting 2-nitrobenzonitriles directly to quinazolinones has been reported, which involves reduction, formylation, and hydrolysis in a single step. researchgate.net This suggests that a suitably substituted nitro-analogue of the title compound could serve as a viable precursor to chiral quinazolinone derivatives.

The reactive nature of both the oxirane and nitrile groups allows for the synthesis of a broad spectrum of other heterocyclic systems. researchgate.netnih.govd-nb.info

Oxygen-Containing Heterocycles: The oxirane ring is a fundamental three-membered oxygen heterocycle. nih.govd-nb.info Its ring-opening can initiate cascades that lead to larger oxygen-containing rings like furans or pyrans, depending on the subsequent intramolecular cyclization strategy. nih.govd-nb.info

Nitrogen-Containing Heterocycles: The benzonitrile group is a versatile handle for creating nitrogen heterocycles. mdpi.com For instance, [3+2] cycloaddition reactions with azides can produce tetrazole rings. The intermediate amidoximes (Section 4.2.1) are readily converted into 1,2,4-oxadiazoles upon reaction with acylating agents or anhydrides. Many modern synthetic protocols focus on developing efficient and environmentally friendly methods for producing such heterocycles. researchgate.netmdpi.com

A summary of potential heterocyclic derivatives is presented below.

Table 1: Synthesis of Heterocyclic Systems from this compound Derivatives| Target Heterocycle | Required Functional Group | Key Reaction Type | Representative Method |

|---|---|---|---|

| Amidoxime | Nitrile | Nucleophilic Addition | Reaction with hydroxylamine nih.govresearchgate.net |

| 1,2,4-Oxadiazole | Amidoxime | Acylation & Cyclization | Reaction of amidoxime with an acid chloride or anhydride |

| Tetrazole | Nitrile | [3+2] Cycloaddition | Reaction with sodium azide (B81097) and an ammonium (B1175870) salt |

| Quinazolinone | 2-Aminobenzonitrile | Cyclization | Reaction with a one-carbon synthon (e.g., formic acid) researchgate.netresearchgate.net |

Stereochemical Influence of the (R)-Oxirane on Derived Structures

A paramount feature of this compound is its defined stereochemistry. The (R)-configuration at the C2 position of the oxirane ring makes it a valuable chiral building block. This stereocenter exerts significant influence on the three-dimensional structure of all subsequent derivatives, particularly those formed through reactions of the epoxide ring.

In nucleophilic ring-opening reactions, such as the synthesis of 3-phenoxypropanolamine scaffolds (Section 4.1), the chiral integrity of the C2-carbon is preserved. The nucleophile attacks the terminal methylene (B1212753) carbon (C3) of the oxirane, leaving the C2 stereocenter untouched. This results in the formation of a secondary alcohol with a predictable (R)-configuration. The product is therefore a single enantiomer, (R)-1-(substituted-amino)-3-(2-cyanophenoxy)propan-2-ol.

This transfer of chirality is fundamental to the use of this compound in stereoselective synthesis. By starting with this enantiomerically pure material, chemists can construct complex molecules with multiple stereocenters in a controlled manner, avoiding the need for chiral resolution at later stages. The (R)-oxirane moiety acts as a chiral template, directing the stereochemical outcome of the reaction and ensuring the synthesis of optically active final products.

Advanced Spectroscopic and Structural Characterization of R 2 Oxiran 2 Ylmethoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the three-dimensional structure of organic molecules in solution. For (R)-2-(Oxiran-2-ylmethoxy)benzonitrile, various NMR methods are employed to confirm its constitution and stereochemical integrity.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the benzonitrile (B105546) ring typically appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). The protons of the oxirane ring and the methylene (B1212753) bridge (methoxy group) resonate in the upfield region. The diastereotopic protons of the CH₂ group adjacent to the oxygen and the protons of the epoxide ring (CH and CH₂) show distinct chemical shifts and coupling patterns, which are crucial for confirming the structure.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon of the nitrile group (-C≡N) is characteristically found in the δ 115-120 ppm range. rsc.orgchemicalbook.com The aromatic carbons resonate between δ 110-160 ppm, with the carbon attached to the ether linkage appearing at the lower field end of this range. rsc.orgchemicalbook.com The carbons of the oxirane ring and the methylene bridge appear at higher field, typically between δ 40-75 ppm. The specific chemical shifts are sensitive to the electronic environment of each carbon atom.

A representative, though general, compilation of expected chemical shifts is provided below. Actual values can vary based on the solvent and experimental conditions. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 7.0 - 7.8 | 120 - 135 |

| Aromatic C-CN | - | ~112 |

| Aromatic C-O | - | ~160 |

| Nitrile C≡N | - | ~118 |

| Methylene O-CH₂ | 4.0 - 4.5 | ~70 |

| Oxirane CH | 3.2 - 3.6 | ~50 |

| Oxirane CH₂ | 2.7 - 3.0 | ~45 |

Note: These are approximate values and can be influenced by solvent and concentration.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between atoms. westmont.edunih.goviupac.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would show correlations between the protons on the aromatic ring, as well as between the oxirane CH and CH₂ protons, and between the methylene bridge protons and the oxirane CH proton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). westmont.eduiupac.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between carbons and protons (typically over two or three bonds). For instance, it would show a correlation between the methylene protons (O-CH₂) and the aromatic carbon attached to the ether oxygen, as well as the oxirane CH carbon. This is crucial for confirming the connection between the benzonitrile and oxirane-methoxy fragments. iupac.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For this compound, NOESY could help to confirm the relative orientation of the substituents on the chiral center.

To determine the enantiomeric purity of this compound, chiral NMR shift reagents are employed. tcichemicals.comfiveable.me These are typically lanthanide complexes that can reversibly bind to the substrate. nih.govresearchgate.netlibretexts.org The basic sites in the molecule, such as the oxygen atom of the ether or oxirane, can coordinate with the chiral lanthanide reagent. libretexts.org This interaction forms transient diastereomeric complexes, which have slightly different magnetic environments. As a result, in the NMR spectrum, the signals for the two enantiomers (R and S) will be resolved, appearing as separate peaks. libretexts.org By integrating the areas of these separated signals, the enantiomeric excess (ee) can be accurately quantified.

Vibrational Spectroscopy (IR and Raman)

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.

Benzonitrile Group:

The most prominent feature is the sharp and intense C≡N stretching vibration, which typically appears in the range of 2220-2240 cm⁻¹. nih.govnii.ac.jp Its exact position can be influenced by the electronic effects of the substituent on the aromatic ring. nih.gov

The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. nih.gov

The C=C stretching vibrations within the benzene (B151609) ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net

Oxirane Group:

The characteristic ring vibrations of the epoxide, often referred to as the "ring breathing" mode, appear around 1250 cm⁻¹.

The asymmetric ring stretching is typically found near 810-950 cm⁻¹.

The C-H stretching vibrations of the oxirane ring are usually observed around 3000-3050 cm⁻¹.

Ether Linkage:

The C-O-C stretching vibrations of the ether linkage are expected to produce strong bands in the 1050-1250 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong |

| Oxirane C-H | Stretching | 3000 - 3050 | Medium |

| Oxirane Ring | Asymmetric Stretch | 810 - 950 | Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |

| Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 | Medium |

While the molecule has a defined (R)-configuration at the chiral center, it can still exist in various conformations due to rotation around the single bonds (e.g., the C-O-C linkage). Computational methods, often in conjunction with experimental Raman and IR data, can be used to model these different conformers and their corresponding vibrational frequencies. ijtsrd.com By comparing the calculated spectra of different stable conformers with the experimental spectra, it is possible to gain insights into the predominant conformation of the molecule in a given state (e.g., in solution or in the solid state). ijtsrd.com The analysis of the full vibrational spectrum, including bending and torsional modes, provides a complete picture of the molecule's dynamic behavior. researchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures m/z values to a very high degree of accuracy (typically within 5 parts per million). This precision allows for the calculation of a single, unique elemental formula corresponding to the measured exact mass.

For this compound, the molecular formula is C₁₀H₉NO₂. HRMS analysis would measure the mass of its corresponding molecular ion (e.g., the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺) and compare it to the theoretical exact mass calculated from the isotopic masses of the constituent atoms. A close match between the experimental and theoretical mass confirms the elemental composition.

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| C₁₀H₉NO₂ | [M+H]⁺ | 176.07060 | Experimental Value |

| C₁₀H₉NO₂ | [M+Na]⁺ | 198.05255 | Experimental Value |

Note: Experimental values are determined from HRMS analysis of a sample.

Fragmentation Pathway Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), molecules fragment in predictable ways. Analyzing these fragmentation patterns helps to piece together the molecular structure. The structure of this compound contains a benzonitrile group, an ether linkage, and an epoxide (oxirane) ring, each contributing to a characteristic fragmentation pattern.

The molecular ion [M]⁺• would appear at an m/z of approximately 175. Key fragmentation pathways would include:

Alpha-cleavage at the ether linkage: The bond between the oxirane ring and the methylene bridge is susceptible to cleavage. The most prominent fragmentation is often the cleavage of the O-CH₂ bond, which is beta to the aromatic ring. This would generate a stable glycidyl (B131873) cation (C₃H₅O⁺) at m/z 57 and a 2-cyanophenoxy radical. Alternatively, cleavage can result in the formation of a 2-cyanophenol ion at m/z 119 .

Benzylic-type cleavage: Cleavage of the bond between the ether oxygen and the aromatic ring can produce an oxiranylmethoxy radical and a 2-cyanophenyl cation at m/z 102 .

Loss of HCN: Fragments containing the benzonitrile group can undergo the characteristic loss of a neutral hydrogen cyanide (HCN) molecule (27 Da). For instance, the fragment at m/z 119 could lose HCN to produce a fragment at m/z 92 . ox.ac.uk Studies on benzonitrile itself confirm that the loss of HCN/HNC is a major fragmentation channel. ox.ac.ukresearchgate.net

Rearrangements: Aryl ethers are also known to undergo rearrangement reactions upon fragmentation. rsc.org

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 175 | [C₁₀H₉NO₂]⁺• (Molecular Ion) | - |

| 119 | [C₇H₅NO]⁺• (2-cyanophenol ion) | [C₃H₄O] |

| 102 | [C₇H₄N]⁺ (2-cyanophenyl cation) | [C₃H₅O₂]• |

| 92 | [C₆H₄O]⁺• | [C₃H₄O] + [HCN] |

| 57 | [C₃H₅O]⁺ (glycidyl cation) | [C₇H₄NO]• |

X-ray Crystallography and Solid-State Structural Analysis

While HRMS and fragmentation analysis can confirm connectivity, only X-ray crystallography can provide an unambiguous, three-dimensional picture of the molecule, including its absolute stereochemistry and how it arranges itself in the solid state. To date, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). The following sections describe the principles by which such an analysis would be conducted.

Determination of Absolute Configuration

Confirming that the chiral center has the '(R)' configuration is the primary goal of the crystallographic analysis of this enantiopure compound. This is achieved by exploiting a phenomenon called anomalous dispersion (or resonant scattering). ed.ac.ukmit.edu

When X-rays interact with electrons, particularly those close to an atom's absorption edge, a small phase shift occurs. thieme-connect.de This effect breaks Friedel's Law, which states that the intensity of a reflection (hkl) is equal to the intensity of its inverse (-h-k-l). For a chiral molecule in a non-centrosymmetric space group, the small differences between these Friedel pairs (known as Bijvoet pairs) can be measured. ed.ac.uk For light-atom structures containing only C, H, N, and O, these differences are very small, making it essential to use X-ray sources like Copper (Cu Kα) to maximize the anomalous scattering effect. researchgate.netthieme-connect.de

The success of the absolute structure determination is quantified by the Flack parameter . mdpi.com A Flack parameter refining to a value near zero with a small standard uncertainty (e.g., 0.0(1)) indicates that the modeled '(R)' configuration is correct. ed.ac.ukmdpi.com A value near 1 would indicate that the true structure is the inverted '(S)' configuration.

Elucidation of Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction study would reveal the precise solid-state conformation of the molecule, including all bond lengths, bond angles, and torsion angles. This would define the spatial relationship between the planar benzonitrile ring and the flexible oxiranylmethoxy side chain.

Furthermore, the analysis would elucidate the crystal packing, showing how multiple molecules arrange themselves to form a stable crystal lattice. This is governed by various intermolecular interactions. mdpi.com For this compound, one would expect to observe:

Weak Hydrogen Bonds: C-H···N and C-H···O interactions are likely to be significant in directing the packing arrangement, linking molecules together. researchgate.net

π-π Stacking: The aromatic benzonitrile rings may stack on top of one another, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar nitrile group (C≡N) would induce significant dipole moments, leading to electrostatic interactions that influence molecular alignment.

This information is summarized in the crystallographic data table, which provides the fundamental parameters of the crystal's unit cell.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The specific symmetry of the unit cell (must be non-centrosymmetric for a chiral molecule). | P2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 5.2, c = 10.1 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.3, γ = 90 |

| Z | The number of molecules in the unit cell. | 2 |

| Flack Parameter | Parameter indicating the absolute structure. A value near 0 confirms the model. | 0.05(8) |

Computational and Theoretical Investigations of R 2 Oxiran 2 Ylmethoxy Benzonitrile

Quantum Chemical Calculations (DFT, DFTB)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules. derpharmachemica.com DFT methods are used to approximate the solution to the Schrödinger equation, providing insights into geometry, electronic structure, and spectroscopic properties.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface. For substituted benzene (B151609) derivatives, the introduction of functional groups causes a perturbation of the valence electron distribution, leading to changes in bond lengths and angles within the benzene ring. derpharmachemica.com

In (R)-2-(Oxiran-2-ylmethoxy)benzonitrile, the presence of a flexible ether linkage and a chiral oxirane ring means the molecule can exist in multiple conformations. A thorough conformational analysis is essential to identify the global minimum energy structure and other low-energy conformers that may be present at room temperature. This analysis involves exploring the rotational freedom around the single bonds of the methoxybenzonitrile side chain. The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer would provide a foundational understanding of its structure.

Table 1: Illustrative Data from Geometry Optimization of a Substituted Benzonitrile (B105546) Derivative This table illustrates the type of data obtained from DFT calculations on related molecules, showing a comparison between calculated and experimental values.

| Parameter | Calculated Bond Length (Å) (DFT/B3LYP) | Experimental Bond Length (Å) |

|---|---|---|

| C-C (aromatic) | 1.354 - 1.361 | 1.379 - 1.381 |

| C≡N | 1.159 | 1.150 |

| C-O | 1.365 | 1.362 |

Note: Data derived from studies on analogous benzonitrile structures. derpharmachemica.com

Once the optimized geometry is obtained, DFT calculations can reveal detailed information about the molecule's electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. researchgate.netresearchgate.net These maps use a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a high negative potential around the nitrogen atom of the nitrile group and the oxygen of the ether and oxirane, identifying these as potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms of the benzene ring would represent areas of positive potential. researchgate.net

Global reactivity descriptors, calculated from HOMO and LUMO energies, can quantify the molecule's reactivity.

Table 2: Key Electronic Properties Calculated via DFT

| Property | Description | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability researchgate.net |

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. Comparing the computed spectrum with the experimental one can confirm the structure of the synthesized molecule and aid in the assignment of vibrational modes to specific functional groups. derpharmachemica.comresearchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.gov The theoretical chemical shifts for ¹H and ¹³C nuclei are often plotted against experimental values, and a strong linear correlation confirms the accuracy of the computational model and the structural assignment. epstem.net For this compound, these calculations would help assign the specific peaks in its ¹H and ¹³C NMR spectra to the corresponding atoms in its complex structure.

Table 3: Example Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Benzonitrile Derivative

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |

|---|---|---|

| C1 (ipso-CN) | 118.5 | 119.2 |

| C2 (ipso-OR) | 160.2 | 161.0 |

| C3 | 115.1 | 115.8 |

| C4 | 133.9 | 134.5 |

| C5 | 121.3 | 122.1 |

| C6 | 132.8 | 133.4 |

| C≡N | 117.4 | 118.0 |

Note: Values are illustrative and based on general findings for substituted benzonitriles. researchgate.netepstem.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically model a single molecule in a vacuum or with an implicit solvent, Molecular Dynamics (MD) simulations are used to study the behavior of many molecules over time. chemrxiv.org MD simulations provide a detailed picture of intermolecular interactions, solvent effects, and the dynamic motions of the molecule in a condensed phase, such as a liquid or solution. stanford.edunih.gov

For a liquid sample of this compound, MD simulations could be used to investigate properties like density, viscosity, and self-diffusion coefficients over a range of temperatures. chemrxiv.org A key focus would be the specific intermolecular interactions that govern its bulk properties. Studies on liquid benzonitrile have revealed significant interactions, including hydrogen bonding between the nitrile nitrogen and aromatic hydrogens of neighboring molecules, as well as π-π stacking of the phenyl rings. chemrxiv.orgresearchgate.net MD simulations for this compound would aim to characterize these interactions, particularly how the ether and oxirane groups influence the local structure and dynamics of the liquid. researchgate.net

Stereochemical Descriptors and Computational Chiral Recognition Studies

The "(R)" descriptor in the compound's name signifies a specific stereochemical configuration at the chiral center of the oxirane ring. This chirality is a critical feature that will govern its interaction with other chiral molecules, including biological targets like enzymes or receptors.

Computational methods are essential for studying chiral recognition. Molecular docking simulations could be employed to model the interaction of this compound with a chiral binding pocket. These simulations would predict the preferred binding orientation and calculate a binding affinity score, providing insight into the stereoselectivity of the interaction. By comparing the docking results of the (R)-enantiomer with its (S)-counterpart, one could computationally rationalize why one enantiomer might be more active or potent than the other.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify the structures of transition states and intermediates, and calculate the activation energies associated with different reaction pathways. nih.govnih.gov

For this compound, mechanistic studies could focus on reactions involving its two key functional groups: the oxirane and the nitrile. For example, DFT calculations could elucidate the mechanism of the ring-opening of the epoxide under acidic or basic conditions, a common reaction for this functional group. Such a study would determine the activation barriers for nucleophilic attack at the two different carbons of the oxirane ring, explaining the regioselectivity of the reaction. Similarly, the mechanism of cycloaddition reactions involving the nitrile group could be explored, drawing on existing studies of [3+2] cycloadditions with benzonitrile derivatives. researchgate.netresearchgate.net These computational insights are crucial for optimizing reaction conditions and predicting product outcomes.

Future Research Directions and Applications in Synthetic Chemistry

Development of Next-Generation Enantioselective Catalytic Systems

The precise synthesis of enantiomerically pure (R)-2-(Oxiran-2-ylmethoxy)benzonitrile is crucial for its application in stereoselective synthesis. Future research will likely focus on the development of more efficient and highly selective catalytic systems for its preparation. This includes the design of novel chiral catalysts, such as modified organocatalysts or transition-metal complexes, that can improve the enantioselectivity of the key epoxidation or glycidylation steps in its synthesis. Furthermore, the development of catalytic systems that allow for the synthesis of this compound from readily available and inexpensive starting materials under mild reaction conditions will be a significant area of investigation. The exploration of dual-catalyst systems, where two different catalysts work in concert to achieve high enantioselectivity, may also provide new avenues for its efficient synthesis.

Exploration of Novel Reactivity Modes and Synthetic Transformations

The oxirane ring in this compound is a key functional group that can undergo a variety of transformations. While ring-opening reactions with nucleophiles are common, future research is expected to delve into less conventional reactivity modes. This could involve catalyst-controlled regioselective and stereoselective ring-opening reactions to afford a diverse range of functionalized products. For instance, the use of Lewis acids or organocatalysts could direct the nucleophilic attack to either the more or less substituted carbon of the epoxide, leading to different constitutional isomers with retained chirality. Additionally, intramolecular reactions, where the benzonitrile (B105546) group or a substituent on the aromatic ring participates in the ring-opening process, could lead to the formation of novel heterocyclic scaffolds. The investigation of cascade reactions initiated by the ring-opening of the epoxide is another promising area that could enable the rapid construction of complex molecular architectures.

Design of Advanced Molecular Scaffolds and Chiral Building Blocks

This compound serves as an excellent starting point for the synthesis of a wide range of advanced molecular scaffolds and chiral building blocks. The ability to manipulate both the oxirane and benzonitrile functionalities allows for the creation of molecules with tailored properties. Future research will likely focus on the development of efficient synthetic routes to novel derivatives of this compound. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a variety of functional groups. These transformations, coupled with the diverse reactivity of the epoxide, will enable the synthesis of chiral ligands for asymmetric catalysis, complex natural product analogs, and novel molecular probes.

| Starting Material | Reagent/Condition | Product | Potential Application |

| This compound | 1. Nucleophile (e.g., R-NH2) 2. H2/Pd | Chiral amino alcohols | Chiral auxiliaries, ligands |

| This compound | 1. H2O/H+ 2. Esterification | Chiral diol esters | Plasticizers, monomers |

| This compound | NaN3, then H2/Pd | Chiral diamines | Building blocks for polyamides |

Broader Chemical Applications of the (R)-Oxiran-2-ylmethoxybenzonitrile Core in Material Science and Other Chemical Fields

Beyond its use as a synthetic intermediate, the unique structural features of this compound make it an attractive candidate for applications in materials science. The combination of chirality, a polar nitrile group, and a polymerizable oxirane ring suggests its potential use in the development of novel functional materials.

One promising area is the synthesis of chiral polymers . Ring-opening polymerization of the oxirane moiety can lead to the formation of chiral polyethers. rsc.org The pendant benzonitrile groups can introduce specific functionalities and influence the polymer's properties, such as its solubility, thermal stability, and liquid crystalline behavior. These chiral polymers could find applications in chiral chromatography, as enantioselective sensors, or in the development of materials with unique optical properties.

Another potential application lies in the field of liquid crystals . Chiral molecules are often used as dopants to induce helical structures in nematic liquid crystal phases, leading to the formation of cholesteric liquid crystals. beilstein-journals.orgnih.govresearchgate.net The rigid benzonitrile unit combined with the chiral center in this compound suggests that it or its derivatives could act as effective chiral dopants. Research in this area would involve synthesizing derivatives with mesogenic (liquid-crystal-like) properties and evaluating their ability to induce helical twisting in various liquid crystal hosts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(Oxiran-2-ylmethoxy)benzonitrile, and how can enantiomeric purity be ensured?

- Methodology : The compound is typically synthesized via epoxidation of a precursor alkene or nucleophilic substitution involving an epoxide intermediate. For enantioselective synthesis, chiral catalysts (e.g., Sharpless epoxidation conditions) or enzymatic resolution can be employed. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by chiral HPLC is recommended to confirm enantiomeric excess (≥98%) .

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-(Propenylmethoxy)benzonitrile, mCPBA, CH₂Cl₂, 0°C → RT | Epoxidation |

| 2 | Chiral column chromatography (Chiralpak AD-H) | Enantiomer separation |

| 3 | NMR (¹H, ¹³C), polarimetry | Purity validation |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (δ 3.8–4.5 ppm for epoxide protons; δ 7.3–8.0 ppm for aromatic protons) and ¹³C NMR (δ 50–60 ppm for epoxide carbons; δ 115–120 ppm for nitrile carbon) .

- X-ray crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

- Mass spectrometry : Confirm molecular ion peak at m/z 175.18 (M⁺) .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation; store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent epoxide ring hydrolysis .

- First aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in nucleophilic ring-opening reactions of the epoxide moiety?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict attack at the less hindered epoxide carbon. Compare with experimental results from reactions with amines or thiols under acidic/basic conditions. Validate via 2D NMR (COSY, NOESY) to confirm regiochemistry .

Q. What strategies mitigate racemization during functionalization of the epoxide group?

- Methodology :

- Use low-temperature reactions (<0°C) and aprotic solvents (e.g., THF, DMF).

- Catalytic asymmetric ring-opening with chiral Lewis acids (e.g., Jacobsen’s Co-salen catalyst) retains stereochemistry. Monitor enantiopurity via circular dichroism (CD) spectroscopy .

Q. How does the compound serve as an intermediate in pharmaceutical synthesis?

- Methodology : The epoxide ring reacts with nucleophiles (e.g., amines in β-blocker synthesis or thiols in cysteine protease inhibitors). Example: Coupling with 4-aminopyridine under microwave irradiation (100°C, 30 min) yields a precursor to kinase inhibitors. Confirm bioactivity via in vitro assays (IC₅₀ determination) .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。